molecular formula C13H16Cl2N2O4 B14725133 (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate CAS No. 13723-40-5

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate

Cat. No.: B14725133
CAS No.: 13723-40-5
M. Wt: 335.18 g/mol
InChI Key: XYXLCCMWUNABBI-UHFFFAOYSA-N
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Description

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety, which is further substituted with two chloropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate typically involves the reaction of 4-nitrophenol with N,N-bis(2-chloropropyl)carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloropropyl groups can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-nitrophenyl) N,N-bis(2-chloroethyl)carbamate
  • (4-nitrophenyl) N,N-bis(2-chlorobutyl)carbamate
  • (4-nitrophenyl) N,N-bis(2-chloropropyl)urea

Uniqueness

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties

Properties

CAS No.

13723-40-5

Molecular Formula

C13H16Cl2N2O4

Molecular Weight

335.18 g/mol

IUPAC Name

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate

InChI

InChI=1S/C13H16Cl2N2O4/c1-9(14)7-16(8-10(2)15)13(18)21-12-5-3-11(4-6-12)17(19)20/h3-6,9-10H,7-8H2,1-2H3

InChI Key

XYXLCCMWUNABBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Cl)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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